Product packaging for Cubane-1-carboxamide(Cat. No.:CAS No. 119696-06-9)

Cubane-1-carboxamide

Cat. No.: B053832
CAS No.: 119696-06-9
M. Wt: 147.17 g/mol
InChI Key: HOEPPTNNJKHFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cubane-1-carboxamide is a high-value synthetic organic compound featuring the iconic cubane scaffold, a highly strained and symmetric hydrocarbon cage. This carboxamide derivative is primarily utilized as a critical building block in medicinal chemistry and materials science research. Its exceptional rigidity and high density of energy impart unique properties to molecules into which it is incorporated. In drug discovery, researchers leverage the cubane core as a stable, non-planar bioisostere for benzene or other aromatic rings, potentially improving pharmacokinetic properties such as metabolic stability and solubility. The carboxamide functional group provides a versatile handle for further synthetic elaboration via amide coupling or reduction to amines, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. In materials science, this compound serves as a precursor for the synthesis of high-energy-density materials (HEDMs) and novel polymers with tailored thermal and mechanical properties. Its mechanism of action is application-dependent, but fundamentally stems from the cubane scaffold's ability to distort bond angles, leading to unusual electronic characteristics and enhanced thermal stability compared to its aromatic counterparts. This compound is essential for probing the boundaries of molecular strain, symmetry, and their effects on chemical and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B053832 Cubane-1-carboxamide CAS No. 119696-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cubane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEPPTNNJKHFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5C2C3C45C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444257
Record name Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119696-06-9
Record name Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cubane 1 Carboxamide and Its Derivatives

Establishment of the Cubane (B1203433) Core Synthesis

The initial synthesis of the cubane ring system was a landmark achievement in organic chemistry. blogspot.com Over the years, the original methods have been refined to improve yields and enable larger-scale production of key cubane precursors.

The first successful synthesis of a cubane derivative, specifically dimethyl cubane-1,4-dicarboxylate, was reported by Philip Eaton and Thomas Cole in 1964. blogspot.comthieme-connect.com This seminal work laid the groundwork for all subsequent cubane chemistry. The classical Eaton-Cole synthesis begins with 2-cyclopentenone and involves a multi-step sequence. blogspot.com Key steps include bromination, dehydrobromination to form 2-bromocyclopentadienone in situ, which then undergoes a spontaneous Diels-Alder dimerization. blogspot.comunibo.it The resulting endo isomer is then subjected to a photochemical [2+2] cycloaddition to form the cage-like structure. blogspot.com A subsequent Favorskii rearrangement and esterification yield the cubane-1,4-dicarboxylate. blogspot.comunibo.it

The demand for cubane derivatives in various fields, including medicinal chemistry, has driven the development of optimized protocols for the multigram-scale production of key precursors. thieme-connect.comrsc.org A significant advancement in this area is the robust and reliable process for preparing kilogram quantities of dimethyl cubane-1,4-dicarboxylate. unibo.it This protocol, developed by Tsanaktsidis and coworkers, incorporates key features from both the Eaton and Chapman syntheses. thieme-connect.com The availability of this precursor on a larger scale has been instrumental in expanding the exploration of cubane chemistry. thieme-connect.comunibo.it Industrial-scale production of dimethyl cubane-1,4-dicarboxylate is now carried out by several companies, making this key intermediate more readily available. thieme-connect.com This accessibility has facilitated the synthesis of a wide range of functionalized cubane building blocks. acs.org

Direct Synthesis of Cubane-1-carboxamide

The direct synthesis of this compound can be achieved from cubane-1-carboxylic acid, a key intermediate that can be prepared from dimethyl cubane-1,4-dicarboxylate. rsc.orguq.edu.au The synthesis of cubane-1-carboxylic acid involves the selective monohydrolysis of dimethyl cubane-1,4-dicarboxylate. thieme-connect.com The resulting 4-(methoxycarbonyl)cubane-1-carboxylic acid can then be converted to methyl cubane-1-carboxylate. rsc.org Hydrolysis of the methyl ester yields cubane-1-carboxylic acid. rsc.org

The conversion of cubane-1-carboxylic acid to this compound can be achieved through standard amide coupling reactions. For example, the acid can be converted to the corresponding acid chloride, which then reacts with ammonia (B1221849) or an ammonia equivalent to form the primary amide. Alternatively, various modern coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid. The synthesis of N-substituted cubanecarboxamides has been reported using coupling agents like HATU/HOAt. thieme-connect.com

Advanced Derivatization Strategies for Substituted Cubanecarboxamides

The functionalization of the cubane core beyond the initial carboxamide group is crucial for creating diverse molecular architectures. Advanced strategies have been developed for the site-selective introduction of additional substituents onto the cubane ring.

Directed ortho-metalation (DoM) has emerged as a powerful and reliable method for the site-selective functionalization of the cubane system. thieme-connect.com In this strategy, the amide group of a cubanecarboxamide acts as a directing group, facilitating the deprotonation of an adjacent C-H bond on the cubane ring by a strong base, such as an organolithium reagent. thieme-connect.comunblog.frnih.gov The resulting cubyl anion can then be trapped with various electrophiles to introduce a substituent at the ortho position.

This method allows for the synthesis of 1,2-disubstituted cubanes with high selectivity. thieme-connect.com By repeating the DoM process, it is possible to sequentially introduce electrophiles into the three ortho-positions adjacent to the directing amide group, enabling the selective synthesis of 1,2-di-, 1,2,3-tri-, and even 1,2,3,5-tetrasubstituted cubanes. thieme-connect.comresearchgate.net This sequential functionalization provides a pathway to complex, polysubstituted cubane derivatives. researchgate.net

To introduce chirality into the cubane scaffold, which is inherently achiral, at least three different substituents must be introduced at appropriate positions. researchgate.netacs.org A significant advancement in this area is the use of chiral auxiliaries to direct the diastereoselective synthesis of substituted cubanecarboxamides. acs.orgresearchgate.net

In this approach, cubane-1-carboxylic acid is converted into a chiral amide using a chiral amine as an auxiliary. thieme-connect.comacs.org Subsequent sequential ortho-selective deprotonations and electrophilic trapping steps, guided by the chiral auxiliary, lead to the formation of 1,2,3-trisubstituted cubanes with high diastereoselectivity. acs.orgresearchgate.net This method opens up new avenues for the preparation of enantio-enriched cubane compounds, which are of significant interest for applications in medicinal chemistry and materials science. acs.orgkyoto-u.ac.jp The choice of the chiral auxiliary is critical, and amines such as bis((R)-cyclohexyl)amine have been successfully employed for the stereoselective deprotonation of related strained ring systems. thieme-connect.com

Strategic Halogenation and Halogen-Metal Exchange

The functionalization of the cubane core, a significant challenge in organic chemistry, can be effectively achieved through strategic halogenation followed by halogen-metal exchange. This methodology is crucial for accessing a variety of substituted cubanes, including precursors to this compound and its derivatives.

One approach involves the direct halogenation of a cubane derivative. For instance, starting with cubane-N,N-diisopropylcarboxamide, site-selective halogenation can be directed to the 3 and 5 positions. This is because the bulky amide group can inhibit halogenation at the ortho (2 and 6) positions. uq.edu.au Subsequently, a halogen-metal exchange reaction, for example using an organolithium reagent, can be performed at these positions to introduce other functional groups. uq.edu.auresearchgate.net This strategy allows for the synthesis of 1,3,5-substituted chiral cubanes. uq.edu.audntb.gov.ua

Research has shown that the electron-withdrawing nature of substituents like a cyano group, in conjunction with an amide, can facilitate direct proton abstraction, allowing for the introduction of halogens. researchgate.net This was a notable discovery as it enabled the creation of dihalogenated cubanecarboxamides. researchgate.net The halogen atoms can then be exchanged with metals to provide a reactive handle for further functionalization, such as the introduction of alkyl, boryl, stannyl, silyl, and other groups. unibo.it

Synthetic Approaches to Poly-Functionalized Cubane Architectures

The development of synthetic routes to poly-functionalized cubane architectures is essential for expanding their applications in medicinal chemistry and materials science. researchgate.net Many strategies for creating these complex molecules rely on the transformation of existing functional groups. researchgate.net

A key starting material for many poly-functionalized cubanes is cubane-1,4-dicarboxylic acid, which is now produced on a multi-kilogram scale. ic.ac.uk This compound can be converted to a variety of derivatives, including amides. For example, cross-linking agents for polymers have been synthesized by linking cubane-1,4-dicarboxylic acid with 2-hydroxyethyl methacrylate (B99206) (HEMA). researchgate.net

Sequential ortho-metalation has also emerged as a powerful tool. Starting from cubane-N,N-diisopropylcarboxamide, sequential ortho-metalation using reagents like TMPLi in the presence of a metal salt can be used to introduce substituents at the 2 and 3 positions, leading to 1,2,3-substituted chiral cubanes. uq.edu.audntb.gov.ua This method has been used to prepare derivatives such as 3,7-dicyano-2-(diisopropylcarbamoyl)cubane-1-carboxylic acid. uq.edu.au

Synthesis of Cubane-Containing Mechanically Interlocked Molecules (MIMs)

The unique, rigid, three-dimensional structure of the cubane cage makes it an attractive component for the construction of mechanically interlocked molecules (MIMs) such as catenanes and rotaxanes. nih.govlancs.ac.uk

Hydrogen Bond Templated Synthesis of Catenanes and Rotaxanes

Recently, the first examples of cubane-containing catenanes and rotaxanes have been synthesized using hydrogen bond templation. researchgate.netlancs.ac.ukrsc.orgrsc.orgnih.gov In this approach, cubane-1,3-dicarboxamides have been successfully used as structural isosteres for isophthalamide (B1672271) motifs, which are common components in hydrogen-bonded supramolecular assemblies. researchgate.netrsc.orgrsc.orgnih.gov The synthesis involves the self-assembly of a macrocycle containing the cubane-1,3-dicarboxamide unit around a template, followed by a ring-closing reaction to form the interlocked structure. rsc.org The formation of these MIMs is confirmed by techniques such as ¹H NMR spectroscopy, which shows characteristic shifts and splitting patterns for the protons on both the cubane and the interlocked components due to their spatial proximity. rsc.org

Integration of Cubanecarboxamide Motifs in Supramolecular Assemblies

The integration of cubanecarboxamide motifs into supramolecular assemblies is driven by their potential to create novel materials with unique properties. researchgate.netresearch-solution.comacs.orgwikipedia.org The rigid geometry of the cubane core directs substituents into precise three-dimensional orientations, which can be exploited in crystal engineering and the design of functional materials. nih.govresearchgate.net

Primary cubanecarboxamides, such as 4-chloro-1-cubanecarboxamide and cubanecarboxamide itself, have been shown to form an unusual "shallow-glide" hydrogen-bonded network in the solid state, rather than the more typical ribbon pattern observed for other primary amides. acs.org This demonstrates how the cubane scaffold can influence the formation of supramolecular structures. Furthermore, the use of halogens on the cubane ring can introduce secondary bonding interactions, such as halogen bonding, which can direct the assembly of supramolecular architectures. researchgate.net

Rearrangement Pathways from Cubanes to Cuneanes

Silver(I)-Catalyzed Rearrangement of Cubanes to Cuneanes

Cubanes can undergo a fascinating skeletal rearrangement to form cuneanes, another class of strained cage hydrocarbons, in the presence of metal catalysts. wikipedia.org Silver(I) salts, such as silver(I) perchlorate (B79767) or silver nitrate, have been shown to be particularly effective in catalyzing this transformation. nih.govelte.hu

The proposed mechanism for this rearrangement involves the oxidative addition of the Ag(I) ion into a C-C bond of the cubane cage to form a Ag(III) intermediate. nih.govresearchgate.net This is followed by the heterolytic cleavage of a silver-carbon bond to generate a carbocation, which then undergoes a σ-bond rearrangement to yield the cuneane structure. nih.govresearchgate.net

The regioselectivity of the rearrangement of substituted cubanes is highly dependent on the electronic nature of the substituents. nih.govresearchgate.netnih.gov For 1,4-disubstituted cubanes:

Cubanes with two electron-withdrawing groups, such as esters, tend to rearrange to form 2,6-disubstituted cuneanes. nih.govresearchgate.netacs.org

Cubanes bearing one or more electron-donating groups rearrange more readily to give 1,3-disubstituted cuneanes. nih.govresearchgate.net

This predictable selectivity makes the silver(I)-catalyzed rearrangement a valuable synthetic tool for accessing specific cuneane isomers, which are themselves of interest as potential bioisosteres in medicinal chemistry. nih.govnih.gov

Directed Metalation in Cuneanecarboxamide Derivatives

The functionalization of caged hydrocarbons like cuneane presents a unique challenge in synthetic chemistry. However, recent methodologies have demonstrated effective strategies for the site-selective introduction of substituents. A significant advancement in this area is the directed metalation of 1-cuneanecarboxamide, which provides a direct route to 1,2-disubstituted cuneane derivatives. oup.comthieme-connect.comoup.com

Research has shown that the introduction of substituents into the cuneane framework, a stable C2v symmetric hexahedron, was largely unexplored until the development of a site-selective deprotonation method. oup.comoup.com This process involves the treatment of 1-cuneanecarboxamide with the Hauser base TMP₂Mg•2LiCl (magnesium bis(2,2,6,6-tetramethylpiperidide) bis(lithium chloride) complex). oup.comoup.com The amide directing group on the cuneane skeleton facilitates the selective deprotonation at the adjacent C-2 position. ic.ac.uk

The resulting metalated cuneane intermediate is nucleophilic and can react with a variety of electrophiles to yield 2-substituted 1-cuneanecarboxamide derivatives. oup.comoup.com This method has been successfully applied to introduce iodo, trimethylsilyl, and other groups onto the cuneane core. oup.comoup.com

A key product of this methodology is 2-iodo-1-cuneanecarboxamide. oup.com This iodide derivative serves as a versatile intermediate for further functionalization. It can be converted into a 2-metalated 1-cuneanecarboxamide through treatment with isopropylmagnesium chloride (iPrMgCl). This new metalated species can, in turn, react with another set of electrophiles, expanding the range of accessible 1,2-disubstituted cuneanes. oup.comoup.com This sequential metalation and substitution strategy opens a pathway for creating complex and diverse cuneane structures. researchgate.netresearchgate.net

The table below summarizes the results from the reaction of metalated N,N-diisopropyl-1-cuneanecarboxamide with various electrophiles.

Table 1: Synthesis of 2-Substituted N,N-Diisopropyl-1-cuneanecarboxamide Derivatives via Directed Metalation

Electrophile Reagent/Conditions Product Yield (%) Source
I₂ TMP₂Mg•2LiCl, THF, -25 °C to 0 °C, 2 h N,N-Diisopropyl-2-iodo-1-cuneanecarboxamide 95 oup.com
PhCHO TMP₂Mg•2LiCl, THF, -25 °C to 0 °C, 2 h N,N-Diisopropyl-2-(hydroxy(phenyl)methyl)-1-cuneanecarboxamide 94 oup.com
Allyl bromide TMP₂Mg•2LiCl, THF, -25 °C to 0 °C, 2 h N,N-Diisopropyl-2-allyl-1-cuneanecarboxamide 75 oup.com
TMSCN iPrMgCl, THF, -25 °C to 0 °C, 2 h (from 2-iodo derivative) N,N-Diisopropyl-2-(trimethylsilyl)-1-cuneanecarboxamide 92 oup.com

Advanced Derivatization and Functionalization Strategies

Reactivity Governed by High Ring Strain

The chemistry of cubane (B1203433) is dominated by its extraordinary molecular geometry. The carbon atoms are forced into unnatural 90° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. wikipedia.org This geometric constraint results in immense ring strain, estimated to be around 142 kcal/mol. libretexts.org Consequently, cubane and its derivatives are thermodynamically unstable but possess remarkable kinetic stability. wordpress.comstackexchange.com This stability arises because there are no low-energy, readily available pathways for decomposition; a concerted, symmetry-allowed ring-opening is forbidden. stackexchange.comic.ac.uk

This high-energy state makes the cubane framework highly reactive under specific conditions. wordpress.com While it is resistant to many common reactions, the strain energy can be harnessed to drive unique transformations. thieme-connect.com For instance, the strained nature of the cubane ring renders it susceptible to reactions like nucleophilic substitutions and rearrangements catalyzed by acids or metals. libretexts.org The high degree of s-character in the exocyclic C-H bonds, a consequence of the rehybridization needed to accommodate the 90° bond angles, also influences its reactivity, making the cubane protons more acidic than those of typical cycloalkanes. wikipedia.orgic.ac.uk

Transformative Chemistry of Carboxamide and Carboxylic Acid Groups

The carboxylic acid and carboxamide functional groups are pivotal in cubane chemistry, often serving as the primary handles for introducing further complexity. Cubane-1,4-dicarboxylic acid, a common starting material, is produced on a multi-kilogram scale, making its derivatives, including cubane-1-carboxamide, accessible for further study. bris.ac.ukic.ac.uk Functional groups on the cubane scaffold are generally well-behaved, allowing for the successful application of many standard organic transformations. ic.ac.uk

The carboxylic acid precursor to this compound, cubane-1-carboxylic acid, can undergo various oxidation and reduction reactions.

Oxidation: The carboxyl group can be subjected to oxidative decarboxylation. A notable example is the Hofer-Moest reaction, where anodic oxidation of cubane carboxylic acids leads to the formation of cubyl ethers. nih.gov This electrochemical method represents a direct functionalization of the cubane system under mild conditions, compatible with other oxidizable groups. nih.gov While some batch electrolysis conditions proved challenging for cubane carboxylic acid, the use of flow electrochemistry facilitates the reaction, allowing for scalable production of alkoxy cubanes. nih.gov

Reduction: The carboxylic acid group can be reduced to other functional groups, such as alcohols. For instance, selective borane-mediated reduction has been used to convert a cubane acid-ester intermediate into the corresponding alcohol. rsc.org

A summary of these transformations is presented in the table below.

Reaction TypePrecursorKey Reagents/ConditionsProduct Type
Oxidation Cubane Carboxylic AcidAnodic Oxidation (Flow)Alkoxy Cubane
Reduction Cubane Carboxylic Acid DerivativeBorane (BH₃)Cubyl Alcohol

The high strain of the cubane cage makes it susceptible to certain nucleophilic substitution reactions. Amide groups, such as in this compound, can play a crucial role in activating the cubane nucleus for substitution. This is analogous to ortho-directed metalation in arenes, where the amide group activates an adjacent C-H bond. ic.ac.ukacs.org The geometric similarities between cubanes and arenes, such as enhanced s-character in C-H bonds and the coplanar arrangement of adjacent substituents, allow for this activation strategy. ic.ac.uk

Treatment of a cubanamide with a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) can lead to deprotonation at the ortho position (the C-H bond adjacent to the amide-bearing carbon). ic.ac.uk The resulting lithiated intermediate can then react with various electrophiles, effectively achieving a nucleophilic substitution on the cubane framework. This amide-directed metalation is a cornerstone for the systematic substitution of the cubane nucleus. ic.ac.ukacs.org

Esterification of cubane carboxylic acid precursors is a common and straightforward reaction. For example, cubane-1,3-dicarboxylic acid can be esterified using acid-mediated conditions in methanol (B129727) to yield the corresponding dimethyl ester. rsc.org The choice of esterification conditions can be critical; for instance, using diazomethane (B1218177) can sometimes lead to undesired open-cage byproducts, whereas acid-catalyzed methods can regenerate the cubane core and improve yields. rsc.org These ester derivatives, such as dimethyl cubane-1,4-dicarboxylate, are themselves valuable intermediates for further functionalization. thieme-connect.comontosight.ai For example, they can undergo selective monosaponification to produce an acid-ester compound, which provides a handle for diverse transformations like Curtius rearrangements or iodination. thieme-connect.comrsc.org

C-H Activation and Radical-Mediated Functionalization

Directly functionalizing the strong C-H bonds of the cubane skeleton represents a modern and efficient approach to creating complex derivatives. kuleuven.be This strategy bypasses the need for pre-installed functional groups and leverages the unique electronic nature of the cubane C-H bonds.

The generation of a cubyl radical is a key step in many C-H functionalization strategies. thieme-connect.com The C-H bond of cubane is one of the strongest known C(sp³)-H bonds, making its abstraction challenging. acs.org

Generation: The cubyl radical was first observed unexpectedly during a decarboxylative radical iodination of cubane-1,4-dicarboxylic acid. researchgate.net More controlled and catalytic methods have since been developed. One successful approach involves hydrogen atom transfer (HAT) using an electrophilic photocatalyst. acs.orgacs.org For example, tetrabutylammonium (B224687) decatungstate (TBADT) can, upon photoexcitation, abstract a hydrogen atom directly from a cubane C-H bond to form a cubyl radical. acs.org The process is influenced by the electronic properties of the HAT catalyst. nih.gov

Reactivity: Once generated, the cubyl radical is a key intermediate for forming new bonds. acs.org It can be trapped by radical acceptors, such as electron-deficient alkenes, in a conjugate addition reaction to achieve C-H alkylation. acs.org This methodology opens a pathway for various functionalizations using cubyl radicals as the central intermediates, expanding the chemical space accessible for material and medicinal chemistry applications. acs.org However, controlling the reactivity can be difficult, as the highly reactive cubyl radical may recombine with the HAT catalyst itself. acs.org

Single-Electron Transfer and Radical Cross-Coupling Methodologies

Single-electron transfer (SET) and radical cross-coupling reactions have emerged as powerful tools for the functionalization of the cubane framework. thieme-connect.com These methods are particularly valuable as they can overcome the limitations of traditional transition-metal-catalyzed cross-coupling reactions, which often fail or lead to rearrangement of the strained cubane core. thieme-connect.com The cubyl radical is a key intermediate in these transformations, allowing for the direct attachment of various groups to the cubane skeleton. thieme-connect.com

One prominent approach involves the conversion of a carboxylic acid derivative, which can be obtained from the hydrolysis of this compound, into a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. thieme-connect.com These esters can then undergo photodecarboxylation to generate a cubyl radical, which can be trapped by a suitable coupling partner. thieme-connect.com For instance, the selective monohydrolysis of dimethyl cubane-1,4-dicarboxylate yields 4-(methoxycarbonyl)cubane-1-carboxylic acid, which can be converted to its corresponding NHPI ester. thieme-connect.com This redox-active ester can then participate in radical coupling reactions. thieme-connect.com

The utility of these radical-based methods has been demonstrated in the synthesis of various aryl-cubane systems. An improved methodology for aryl-cubane cross-coupling, adapting the Baran cross-coupling protocol, has been reported, showcasing the versatility of this approach. scispace.com This highlights the potential for generating complex molecular architectures centered on the cubane motif.

Catalytic Approaches for C-H Alkylation via Cubyl Radicals

Direct C-H functionalization represents a highly efficient strategy for modifying the cubane core, and recent advancements have enabled the catalytic generation of cubyl radicals for this purpose. acs.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to derivatized cubanes.

A novel method for the C-H alkylation of cubanes has been developed, which utilizes a hydrogen atom transfer (HAT) catalyst to directly abstract a hydrogen atom from a C-H bond of the cubane cage. acs.orgresearchgate.netnih.gov The resulting cubyl radical can then undergo conjugate addition to electron-deficient alkenes, affording alkylated cubane derivatives. acs.orgnih.gov Tetrabutylammonium decatungstate (TBADT) has been identified as an effective HAT catalyst for this transformation. acs.orgresearchgate.net

The strength of the cubane C–H bond presents a significant challenge for direct abstraction. acs.org However, the use of electrophilic HAT catalysts has proven successful in overcoming this hurdle. acs.org This catalytic methodology is applicable to various functionalization methods that proceed through cubyl radical intermediates, thereby expanding the potential applications of functionalized cubanes in materials and medicinal chemistry. acs.org The table below summarizes the key findings of a study on the catalytic C-H alkylation of cubanes.

CatalystRadical Generation MethodReaction TypeApplication
Tetrabutylammonium decatungstate (TBADT)Hydrogen Atom Transfer (HAT)C-H AlkylationConjugate addition to electron-deficient alkenes
Eosin YPhotocatalytic Hydrogen Atom TransferC-H AlkylationAccess to various important synthons
Dioxygen (trace amounts)Radical Chain MechanismDirect HydroalkylationSynthesis of linear N-β-vinylazoles

This table presents a summary of catalysts and methods for generating cubyl radicals for C-H alkylation. acs.orgresearchgate.net

Directed Metalation and Proton Abstraction Processes

Directed metalation, specifically ortho-lithiation, is a cornerstone for the site-selective functionalization of the cubane nucleus, with the carboxamide group playing a pivotal role as a directing group. thieme-connect.com This strategy allows for the deprotonation of the C-H bond adjacent (ortho) to the directing group, creating a nucleophilic cubyl anion that can react with various electrophiles. thieme-connect.com

In 1985, Eaton and Castaldi reported the first ortho-lithiation of a cubanecarboxamide. thieme-connect.com They demonstrated that treating N,N-diisopropylthis compound with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) led to the formation of the ortho-lithiated species. thieme-connect.com While the initial yield of the deuterated product after quenching with MeOD was low (3%), this discovery laid the groundwork for further development. thieme-connect.com A significant improvement was achieved by in situ transmetalation of the generated cubyllithium to a more stable cubylmercury species, which proceeded in quantitative yield. thieme-connect.com

The electron-withdrawing nature of substituents on the cubane core can facilitate direct proton abstraction. researchgate.net For example, the presence of cyano groups on the cubane skeleton, in conjunction with an amide moiety, allows for facile deprotonation with only a slight excess of base. researchgate.net This approach, however, may lack selectivity in some cases. researchgate.net The use of amide-based directing groups is a reliable method for achieving site-selective functionalization, though they can be resistant to further transformation. acs.orgthieme-connect.com

More recently, a programmable synthesis of multiply arylated cubanes has been developed using directed ortho-metalation with a lithium base/alkyl zinc system, followed by palladium-catalyzed arylation. rsc.org This method enables the regioselective installation of a wide range of aryl groups. rsc.org

Decarboxylative Functionalization Reactions

Decarboxylative functionalization offers a powerful and versatile strategy for introducing a wide array of substituents onto the cubane core, starting from cubane carboxylic acids. nih.govresearchgate.net this compound can be readily hydrolyzed to the corresponding cubane-1-carboxylic acid, making this a highly relevant pathway for its derivatization. uni.lunih.gov

These reactions typically proceed via the formation of a cubyl radical through the loss of carbon dioxide from a cubanecarboxy radical. researchgate.net One of the earliest examples involved the light-driven reaction of cubanecarboxylic acid with lead tetraacetate in the presence of benzene (B151609) to yield phenylcubane. thieme-connect.com

Modern advancements have focused on the use of redox-active esters, such as N-hydroxyphthalimide (NHPI) esters, which can be generated from cubane carboxylic acids. thieme-connect.comnih.gov These esters are effective precursors for generating cubyl radicals under mild conditions, which can then be used in a variety of coupling reactions. thieme-connect.comnih.gov For instance, copper-catalyzed decarboxylative amination of cubanes has been achieved using MesI(OAc)2 as an activating reagent under blue light irradiation, providing a direct route to aminated cubanes. rsc.orgprinceton.edu

Furthermore, electrochemical methods have been successfully applied to the decarboxylative functionalization of cubane carboxylic acids. nih.gov The Hofer-Moest reaction, an oxidative decarboxylative ether formation, has been demonstrated under flow electrochemical conditions, allowing for a scalable and chemoselective synthesis of alkoxy cubanes. nih.govresearchgate.net

Intramolecular Rearrangements of the Cubane Nucleus and its Derivatives

The high strain energy of the cubane skeleton makes it susceptible to intramolecular rearrangements, particularly in the presence of transition metal catalysts. thieme-connect.com These rearrangements lead to the formation of isomeric structures, such as cuneane and syn-tricyclooctadiene. thieme-connect.com

Silver(I) and palladium(II) catalysts are known to promote the rearrangement of cubane to cuneane. thieme-connect.comnih.gov The regioselectivity of the silver(I)-catalyzed rearrangement of 1,4-disubstituted cubanes is dependent on the electronic nature of the substituents. nih.gov Cubanes with two electron-withdrawing groups tend to rearrange to 2,6-disubstituted cuneanes, whereas those with electron-donating groups favor the formation of 1,3-disubstituted cuneanes. nih.gov

Rhodium(I) salts, on the other hand, catalyze the rearrangement of cubane to syn-tricyclooctadiene. thieme-connect.com The cubylcarbinyl cation is another intermediate that can undergo unique intramolecular rearrangements. For instance, cubylmethyl alcohols can rearrange to homocubyl derivatives. researchgate.net

Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Precise Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of cubane (B1203433) derivatives in the solid state. encyclopedia.pubnovapublishers.com It provides unequivocal proof of the cubane scaffold's integrity and offers precise data on bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es

The synthesis of cubane-containing molecules, including catenanes and rotaxanes, has been verified through single-crystal X-ray diffraction. rsc.orgresearchgate.net This technique has been crucial in confirming the interlocked structures templated by hydrogen bonds involving cubane-1,3-dicarboxamides. rsc.org Structural studies on a family of primary cubanecarboxamides, including the parent compound and its 4-halo (chloro, bromo, iodo) derivatives, have been successfully performed using single-crystal X-ray diffraction, providing detailed insight into their molecular geometry. acs.orgnih.govfigshare.com The analysis is not limited to the parent amide; various 1,4-substituted cubane carboxamide derivatives have also had their structures elucidated through this method. researchgate.net

Crystal engineering studies of primary cubanecarboxamides have revealed fascinating and repetitive hydrogen-bonding patterns. acs.orgnih.govfigshare.com Instead of the typical ribbon pattern commonly seen for primary amides, cubanecarboxamide and its 4-halo derivatives consistently form an unusual "shallow-glide" hydrogen-bonded motif. acs.orgnih.govfigshare.com This recurring pattern highlights the robustness of the supramolecular synthon. acs.orgnih.gov

Single-crystal X-ray diffraction allows for the precise measurement of the geometric parameters of the cubane core, including bond lengths and angles. uhu-ciqso.es The cubane cage is characterized by its eight carbon atoms arranged at the corners of a cube, forcing the C-C-C bond angles to be approximately 90°, a significant deviation from the ideal 109.45° for sp³-hybridized carbon. wikipedia.org This deviation results in significant ring strain.

Structural analysis of various cubane-type clusters, such as those with [M₄O₄] cores, provides detailed information on the interatomic distances and bond angles that define the distorted cube geometry. mdpi.comub.edu In general, cubane-type cores deviate from perfect Td symmetry. nih.gov The analysis of these core parameters is fundamental to understanding the inherent structural features and strain of the molecule. nih.govresearchgate.net For instance, in cubylcubane, the central cubane-cubane bond is exceptionally short at 1.458 Å, compared to a typical C-C single bond of 1.578 Å. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment

NMR spectroscopy is a powerful tool for characterizing the structure of cubane derivatives in solution, complementing the solid-state data from X-ray crystallography.

¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and integrity of the cubane cage. For cubane derivatives, the proton signals of the cubyl cage typically appear in a specific region of the ¹H NMR spectrum. For example, in various cubane dicarboxylate and carboxamide derivatives, the cubane protons often appear as multiplets between approximately 3.8 and 4.2 ppm. rsc.orgrsc.org

The ¹³C NMR spectrum is equally informative. The carbon atoms of the cubane cage have characteristic chemical shifts, which for dimethyl cubane-1,4-dicarboxylate appear around 46.5, 55.5, and 56.0 ppm. rsc.org The carbonyl carbon of the amide or ester group appears much further downfield, typically above 170 ppm. rsc.orgoup.com The absence of signals in the sp² region (typically 100-150 ppm) is a key indicator of the saturated, cage-like structure of cubane.

Table 1: Representative NMR Data for Cubane Derivatives

Compound/Fragment Nucleus Chemical Shift (δ) Range (ppm) Multiplicity Solvent Reference
Cubanecarboxamide Derivative ¹³C ~172 Singlet (Carbonyl) CDCl₃ oup.com
Cubanecarboxamide Derivative ¹³C 42-60 (Cubane Carbons) CDCl₃ oup.com
Cubanecarboxamide Derivative ¹H 3.9-4.3 Multiplet (Cubane Protons) CDCl₃ oup.com
Dimethyl cubane-1,4-dicarboxylate ¹³C 51.8 (OCH₃), 46.5-56.0 (Cubane), 172.2-172.7 (C=O) - DMSO rsc.org
Dimethyl cubane-1,4-dicarboxylate ¹H 3.62 (OCH₃), 4.12-4.16 (Cubane) Singlet, Multiplet DMSO rsc.org

Variable-temperature (VT) NMR experiments are employed to investigate dynamic processes such as conformational exchange or rotation around single bonds. ox.ac.uk For Cubane-1-carboxamide, a potential dynamic process is the restricted rotation around the C-C bond connecting the cubane cage to the amide moiety. At low temperatures, this rotation might be slow enough on the NMR timescale to give rise to distinct signals for different rotational isomers (rotamers). mdpi.com

As the temperature is increased, the rate of rotation increases. ox.ac.uk If separate signals from different conformers are present at low temperatures, they will broaden and eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature. mdpi.com Analyzing the spectra at different temperatures can provide information about the energy barrier for the rotational process. mdpi.com Such studies are crucial for understanding the molecule's dynamic behavior in solution. researchgate.netresearchgate.netuwo.ca

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structural features of this compound. Using soft ionization techniques such as electrospray ionization (ESI), researchers can accurately determine the molecular mass by observing the molecular ion peak. For instance, studies on related cubane dicarboxamides have successfully utilized electrospray mass spectrometry to confirm the presence of the target molecular ion, which is crucial for verifying the success of a synthesis. rsc.org

High-resolution mass spectrometry (HRMS) coupled with techniques like time-of-flight (TOF) analysis provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. While specific fragmentation data for this compound is not extensively published, analysis of related structures, such as cubane esters via Gas Chromatography-Mass Spectrometry (GC-MS), demonstrates the utility of these methods in identifying the core cubane structure and its substituents based on fragmentation patterns. rsc.org The analysis typically involves identifying the intact molecular ion and characteristic fragments resulting from the cleavage of the carboxamide group from the cubane cage.

Advanced Spectroscopic Probes for Electronic and Magnetic Characteristics

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. In its standard, diamagnetic ground state, this compound is EPR-silent as it lacks unpaired electrons. nih.govresearchgate.net

However, EPR spectroscopy becomes an invaluable tool for studying paramagnetic forms of the molecule, such as radical intermediates. researchgate.net Research on other cubane derivatives has shown that EPR can detect and characterize cubyl radicals formed during certain chemical reactions. researchgate.net Similarly, studies on perfluorocubane have used EPR to confirm the structure of its radical anion, where an added electron is localized within the cage. Therefore, while not applicable to the stable molecule itself, EPR would be essential for investigating potential radical-mediated reaction mechanisms involving this compound. ufl.edu

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of matter. The near-edge region of the spectrum, known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is particularly informative for organic molecules like this compound.

Studies on the fundamental cubane cage and other strained cage-like molecules using gas-phase NEXAFS have revealed distinct spectral features related to the molecule's shape and electronic structure. uni-giessen.deaip.orgosti.gov Researchers observed that increasing strain in the carbon cage splits the broad C-C σ* resonance into narrower, more intense resonances. aip.org In cubane specifically, features arise from a high degree of p-p interaction between parallel C-C bonds. uni-giessen.deaip.org By applying NEXAFS to this compound, one could probe the unoccupied molecular orbitals and gain insight into how the carboxamide substituent influences the electronic structure and inherent strain of the cubane core. The extended region of the spectrum, EXAFS, provides information about local atomic structure, including bond lengths and coordination numbers, though it is more commonly applied to systems containing heavier elements. acs.org

Resonance Raman (RR) spectroscopy is an advanced vibrational technique that can provide enhanced sensitivity and selectivity compared to standard Raman spectroscopy. semi.ac.cn By tuning the excitation laser wavelength to coincide with an electronic transition of the molecule, the intensities of vibrational modes associated with that specific electronic transition (the chromophore) are selectively enhanced by orders of magnitude. semi.ac.cn

For this compound, this technique can be used to selectively probe the vibrations of either the cubane cage or the carboxamide group, depending on their respective electronic absorption bands. Theoretical studies on complex cubane derivatives like "cuba-lumacaftor" have shown that RR spectroscopy is highly effective for clearly observing the vibrational modes of the cubane unit, which may be weak or obscured in a normal Raman spectrum. nih.gov Experimental work on related cage compounds, such as trishomocubane dimers, has also utilized RR to gain detailed information about the geometry in excited electronic states. researchgate.net This selectivity makes RR spectroscopy a powerful tool for assigning specific vibrational modes and understanding the interplay between the electronic structure and molecular vibrations in this compound.

Computational Methods in Support of Experimental Structural Insights

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecular crystal. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of close contacts with neighboring molecules.

Normal-Coordinate Structural Decomposition for Conformational Analysis

Normal-Coordinate Structural Decomposition (NSD) is a computational method used to provide a quantitative description of the three-dimensional structure of complex molecules, particularly in relation to their vibrational modes. osti.gov The technique was pioneered to analyze the out-of-plane distortions in porphyrin rings, which are crucial to their biological function. uvm.edu

The core principle of NSD involves defining a reference structure, typically one of high symmetry (e.g., D₄h for porphyrins), and then describing any deviation from this ideal geometry as a sum of displacements along the molecule's calculated normal coordinates. osti.gov This allows for a precise characterization of complex distortions in terms of well-defined vibrational modes like ruffling, doming, and saddling. uvm.edu

Research Findings:

A comprehensive search of scientific databases and literature reveals no studies where Normal-Coordinate Structural Decomposition has been applied to the conformational analysis of this compound or any related cubane derivative. The inherent rigidity of the cubane scaffold, characterized by its fixed 90° bond angles, means it does not exhibit the kind of complex, low-energy conformational distortions that NSD is designed to analyze in large, flexible macrocycles. wikipedia.orgresearchgate.net Structural analyses of cubane derivatives more commonly employ techniques such as single-crystal X-ray crystallography and computational methods like Density Functional Theory (DFT) to understand their solid-state interactions and electronic properties. researchgate.net

Data Tables:

No data tables can be generated for the Normal-Coordinate Structural Decomposition of this compound as no such analysis has been reported in the literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are essential tools for understanding the intrinsic properties of cubane (B1203433) derivatives at a molecular level. nih.govmmu.ac.uk These methods allow for the precise calculation of molecular geometries, electronic structures, and various spectroscopic properties. nih.govmdpi.com For the cubane framework, calculations of parameters like bond lengths, bond angles, and torsion angles have been performed using various methods, showing good agreement with experimental data. nih.govmdpi.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of cubane derivatives. researchgate.netnih.gov By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions and provide insights into a molecule's properties. mdpi.com Functionals such as B3LYP combined with basis sets like 6-31G* are frequently employed to optimize the geometries and calculate the electronic properties of these strained systems. doi.orgnih.gov

For cubane-1-carboxamide, DFT calculations are crucial for determining key electronic parameters. These calculations can elucidate the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, which is a predictor of chemical reactivity and kinetic stability. nih.gov The electron-withdrawing nature of the carboxamide substituent is expected to influence the electronic properties of the cubane cage. researchgate.net Studies on other substituted cubanes have shown that electron-withdrawing groups can reduce the repulsion between C-C bonds in the cage, thereby affecting its stability and electronic structure. nih.gov DFT also allows for the calculation of other properties such as vibrational frequencies, dipole moments, and natural bond orbital (NBO) populations, which together provide a comprehensive electronic profile of the molecule. researchgate.netmdpi.com

Table 1: Electronic Properties of this compound Investigable by DFT

Property Significance
Optimized Geometry Provides precise bond lengths and angles for the ground-state structure.
HOMO/LUMO Energies Determines the electronic frontier orbitals, indicating sites of electrophilic/nucleophilic attack.
HOMO-LUMO Gap Relates to the molecule's kinetic stability and electronic excitation energies. nih.gov
Electron Density Distribution Visualizes charge distribution and identifies electron-rich and electron-deficient regions.
Dipole Moment Quantifies the overall polarity of the molecule, arising from the carboxamide group.
NBO Analysis Investigates charge transfer and orbital interactions between the carboxamide group and the cubane cage. researchgate.net

While DFT is powerful for electronic properties, high-level composite quantum chemical methods are often required for highly accurate thermochemical data, such as enthalpies of formation. acs.org Methods like the Gaussian-n (G2, G2(MP2)) and Weizmann-1 (W1-F12) theories provide results that approach experimental accuracy. acs.orgumsl.eduresearchgate.net For the parent cubane molecule, an explicitly correlated composite method (W1-F12) was used to calculate a gas-phase enthalpy of formation of 603.4 ± 4 kJ/mol. researchgate.net Another study using Gaussian-n methods reported a value of 602.7 ± 7.3 kJ/mol. researchgate.net These high-level calculations serve as a benchmark for understanding the energetic properties of the cubane system. By applying similar high-level composite methods to this compound, its precise standard enthalpy of formation (ΔfH°) could be determined, providing a fundamental measure of its thermodynamic stability.

Table 2: Calculated Thermochemical Properties for Parent Cubane

Property Method Calculated Value
Gas-Phase Enthalpy of Formation W1-F12 603.4 ± 4 kJ/mol researchgate.net
Gas-Phase Enthalpy of Formation Gaussian-n 602.7 ± 7.3 kJ/mol researchgate.net
Strain Enthalpy Isodesmic Reactions 681.0 ± 9.8 kJ/mol umsl.eduresearchgate.net

Strain Energy Analysis and its Role in Chemical Reactivity

The defining feature of the cubane cage is its immense strain energy, a consequence of its 90° C-C-C bond angles, which deviate significantly from the ideal 109.5° for sp³-hybridized carbon. researchgate.net This high strain energy, estimated to be around 161.5-169 kcal/mol (approx. 670-681 kJ/mol), governs the molecule's thermodynamic instability yet also contributes to its surprising kinetic stability, as there are no low-energy pathways for decomposition. researchgate.netresearchgate.netchemrxiv.orgunibo.it The strain makes the cubane ring susceptible to certain types of reactions, such as nucleophilic substitution.

The strain energy (SE) of cubane and its derivatives is not a direct experimental observable but can be reliably calculated using theoretical models. doi.org Isodesmic and homodesmotic reactions are computational schemes designed to accurately calculate strain energies by ensuring that the number and types of bonds are conserved on both sides of a hypothetical reaction, which allows for the cancellation of systematic errors in the calculations. doi.orgnih.gov For the parent cubane, the SE calculated via a homodesmotic reaction at the DFT-B3LYP/6-31G* level is 169.13 kcal/mol, which shows good agreement with experimental estimates. doi.orgnih.gov More advanced calculations have placed the strain energy of cubane at 667.2 kJ/mol (159.4 kcal/mol). researchgate.net

Despite its high strain energy, the cubane molecule is remarkably kinetically stable, withstanding temperatures up to 220 °C. researchgate.netresearchgate.net This stability is attributed to the absence of symmetry-allowed pathways for thermal rearrangement. unibo.it The high strain energy is a key factor in the chemical reactivity of cubane derivatives, making them valuable as high-density energetic materials and as unique scaffolds in medicinal chemistry. chemrxiv.orgnih.gov The energy released upon the decomposition or rearrangement of the cubane cage is directly related to its stored strain. For example, the isomerization of cubane to its valence isomer cuneane is thermodynamically favorable, driven by a significant release of strain energy, as cuneane is less strained. researchgate.net The kinetic stability of this compound is therefore a balance between the immense stored energy of the cage and the high activation barriers for its decomposition or rearrangement pathways.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. numberanalytics.comchiralpedia.com For cubane systems, computational studies have been used to rationalize reaction outcomes, predict selectivity, and understand the intricate potential energy surfaces of their transformations. nih.gov This involves optimizing the geometries of reactants, transition states, and products, and calculating their corresponding energies to map out the most favorable reaction pathways. numberanalytics.com

A key reaction involving this compound is directed ortho-metalation. Computational modeling can be used to understand this process in detail. It has been noted that the amide group can facilitate a facile direct proton abstraction, requiring only a slight excess of base for complete conversion. researchgate.net This is a significant finding where the electron-withdrawing character of the substituent, assisted by the amide moiety itself, directs the reaction. researchgate.net Furthermore, computational studies have been applied to understand the complex Ag(I)-catalyzed isomerization of substituted cubanes to cuneanes, revealing complex potential energy surfaces with multiple mechanistic pathways and nonclassical carbocationic intermediates. nih.gov Such computational mechanistic studies are vital for optimizing reaction conditions and for designing new synthetic routes involving the this compound scaffold. diva-portal.orgfrontiersin.org

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 14218525
Cubane 139423
Cuneane 119665
Cubane-1,4-dicarboxylic acid 139424
Dimethyl 1,4-cubanedicarboxylate 139425
Octanitrocubane 119159
Methane 297
Ethane 6324
Isobutane 6360

Computational Studies on the "Ortho" Directing Effect in Cubanecarboxamide

The carboxamide group in this compound is known to direct metallation to the "ortho" position (the carbon atom adjacent to the point of substitution). A computational investigation into this directing effect has provided a detailed explanation for this phenomenon. acs.orgacs.org The study revealed that the primary factor driving the ortho-directing effect is the electrostatic interaction between the approaching electrophile and the cubanecarboxamide molecule. acs.org The amide group, being electron-withdrawing, polarizes the cubane cage, creating a region of relatively lower electrostatic potential at the ortho carbons. This makes the ortho hydrogens more acidic and thus more susceptible to abstraction by a strong base. acs.org

Investigation of Ortho-Lithiation Reaction Mechanisms

Building upon the understanding of the ortho-directing effect, computational studies have also explored the mechanism of the ortho-lithiation reaction itself. acs.org These investigations have modeled the reaction pathway, identifying key transition states and intermediates. The calculations support a mechanism where a lithium base, such as an organolithium reagent, coordinates to the oxygen atom of the carboxamide group. This coordination enhances the acidity of the ortho C-H bonds, facilitating the abstraction of a proton and the subsequent formation of the ortho-lithiated species. acs.org The directed nature of this reaction is a crucial aspect for the selective functionalization of the cubane core. researchgate.netresearchgate.netresearchgate.net

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dehenriquecastro.inforesearchgate.netresearchgate.netmdpi.com For this compound, MEP maps clearly illustrate the electronic landscape of the molecule. acs.org These maps show regions of negative potential (in red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and regions of positive potential (in blue) around the amide hydrogens. researchgate.netresearchgate.net Crucially, the MEP analysis confirms the increased acidity of the ortho-cubyl hydrogens, which appear in a region of less negative (or more positive) potential compared to the other cubyl hydrogens, thereby explaining the regioselectivity of deprotonation. acs.org

Theoretical Determination of Bond Dissociation Energies and Impact on Reactivity

The strength of the C-H bonds in the cubane cage is a key determinant of its reactivity. Theoretical calculations have been employed to determine the bond dissociation energies (BDEs) for the C-H bonds in cubane and its derivatives. researchgate.netacs.orgnih.govnih.govresearchgate.net For the parent cubane, the C-H BDE is calculated to be approximately 105 kcal/mol, which is comparable to that of methane, indicating a strong, relatively unreactive C-H bond. researchgate.net

However, the introduction of a carboxamide substituent significantly influences the BDEs of the adjacent C-H bonds. The electron-withdrawing nature of the carboxamide group weakens the ortho C-H bonds, lowering their BDE and making them more susceptible to cleavage. This theoretical finding is consistent with the observed reactivity of this compound in directed metallation reactions. The calculated BDE values provide a quantitative measure of the activating effect of the carboxamide group on the ortho positions of the cubane cage.

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in the crystal packing and supramolecular chemistry of cubane derivatives. thieme-connect.comresearchgate.netscispace.comcam.ac.ukmdpi.comrsc.orgnih.gov Computational analyses have provided detailed insights into the nature and strength of these interactions in this compound.

Characterization of C-H...O Hydrogen Bonding and Cubyl Carbon Acidity

A significant finding from computational and crystal structure analysis is the ability of the cubyl C-H groups to participate in hydrogen bonding. nih.govias.ac.in This is attributed to the notable acidity of the cubyl hydrogens, a consequence of the high s-character of the exocyclic C-H bonds. thieme-connect.comresearchgate.net In the solid state, this compound and related primary amides exhibit unexpected N-H...O hydrogen bond patterns, forming a "shallow-glide" motif instead of the more common ribbon pattern. nih.govias.ac.in This is explained by the steric bulk of the cubyl group and the electronic effect of its carbon acidity, which leads to the formation of C-H...O hydrogen bonds with the carbonyl oxygen. nih.govias.ac.in These interactions disrupt the formation of the typical primary amide hydrogen-bonding network. nih.govias.ac.in

Prediction of Spectroscopic Signatures and Dynamic Conformational Behavior

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of novel compounds like this compound. nih.govresearchgate.net Theoretical calculations allow for the prediction of nuclear magnetic resonance (NMR) spectra, which is crucial for structural elucidation. mdpi.com For the cubane core, with its unique cubic arrangement of eight carbon atoms, these predictions are vital for understanding the impact of substituents on the electronic environment of the cage. uq.edu.au The high s-character of the C-H bonds in cubanes, a consequence of the significant p-character in the C-C bonds, results in unusual acidity for the cubyl hydrogens and can influence spectroscopic outputs. researchgate.net

Computational studies on various cubane derivatives have been performed to predict their spectroscopic and thermal properties. uq.edu.au While specific predictive data for this compound's spectroscopic signatures (e.g., ¹H NMR, ¹³C NMR, IR) are part of broader computational studies on cubane derivatives, detailed individual analyses are often embedded within larger research projects. For instance, ¹H and ¹³C NMR spectra are often simulated to be compared with experimental data for structural verification. mdpi.commdpi.com

The dynamic conformational behavior of this compound is inherently limited due to the rigid nature of the cubane cage. Unlike flexible aliphatic or alicyclic systems, the cubane scaffold does not undergo ring-flipping or major conformational changes. nih.gov The primary source of conformational isomerism in this compound arises from the rotation around the C-C(O) and C(O)-N bonds of the carboxamide substituent. mdpi.comresearchgate.net Computational studies can model the rotational energy barriers of the amide group. This phenomenon, known as amide bond rotation, can lead to the existence of different conformers (s-cis and s-trans), which may be observable in NMR spectra, sometimes resulting in signal duplication at low temperatures. mdpi.com However, for many carboxamides, the energy barrier is low enough to allow for rapid interconversion at room temperature, leading to averaged signals in the NMR spectrum. mdpi.com Studies on related amides have used dynamic NMR experiments and computational modeling to determine the rotational energy barriers and the equilibrium between conformers. mdpi.com

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov These models are valuable in medicinal chemistry and materials science for predicting the properties of new molecules, thereby guiding synthetic efforts. researchgate.net

A specific application of QSPR is the prediction of aqueous pKa values from computationally derived parameters. The Ab Initio Bond Lengths-pKa (AIBL-pKa) method has demonstrated a strong linear correlation between the lengths of specific chemical bonds calculated in the gas phase and the experimental aqueous pKa values for series of structurally related compounds. researchoutreach.orgresearchoutreach.orgmanchester.ac.uk This method has been successfully applied to various classes of organic molecules, including carboxylic acids based on rigid scaffolds like bicyclo[2.2.2]octane and cubane. researchoutreach.orgmanchester.ac.ukdntb.gov.ua

The underlying principle is that changes in a molecule's structure that affect its acidity (and thus its pKa) also systematically affect certain bond lengths. researchoutreach.org For a series of cubane carboxylic acids, a strong correlation exists between the pKa and a single, specific bond length within the molecule, calculated using DFT. researchoutreach.orgmdpi.com This relationship allows for the accurate prediction of pKa for new derivatives once a model has been calibrated with known compounds. researchoutreach.org The method involves identifying high-correlation subsets (HiCoSs) of molecules with similar structural features to achieve high predictive accuracy, often better than 0.5 pKa units. researchoutreach.orgmanchester.ac.uk This approach provides a powerful tool for estimating the acidity of novel cubane derivatives like this compound without the need for experimental measurements. mdpi.com

Computational Assessment of Molecular Scaffolds for Design

The rigid three-dimensional structure of the cubane cage makes it an attractive scaffold in medicinal chemistry, often used as a bioisostere for phenyl rings. researchgate.netnih.gov Computational studies are crucial for evaluating and comparing potential new scaffolds that can mimic or improve upon the properties of cubane.

Cuneane, a valence isomer of cubane, has been computationally evaluated as a potential isosteric replacement for the cubane scaffold. nih.govnottingham.ac.uk The silver(I)-catalyzed rearrangement of 1,4-disubstituted cubanes can yield either 2,6- or 1,3-disubstituted cuneanes, depending on the electronic nature of the substituents. nih.govacs.org

Computational studies have been conducted to compare the structural parameters of cuneanes with cubanes and other common medicinal chemistry scaffolds. nih.govacs.org These analyses focus on key geometric descriptors such as the exit vectors, which describe the angle and distance between substituents. For example, a computational study on 2,6-disubstituted and 1,3-disubstituted cuneanes calculated the substituent exit vector angles and the distances between substituents. acs.org These computational assessments suggest that 2,6-disubstituted cuneanes could serve as rigid mimics for the diequatorial conformation of trans-1,4-disubstituted cyclohexanes, while 1,3-disubstituted cuneanes could be isosteres for 1,3-disubstituted benzenes. nih.govacs.org Such in silico evaluations are a critical first step in assessing the potential of new scaffolds like cuneane in drug design before undertaking extensive synthetic work. nih.gov

Table 1: Calculated Structural Parameters of Cuneane Isomers
Cuneane IsomerParameterCalculated Value
2,6-disubstituted cuneane (2m)Substituent Exit Vector Angle164° acs.org
Distance between hydroxymethyl C atoms5.77 Å acs.org
1,3-disubstituted cuneane (3m)Substituent Exit Vector Angle134° acs.org
Distance between hydroxymethyl C atoms5.23 Å acs.org

More recently, tetraasteranes, which are homologues of cubanes, have been investigated computationally as potential scaffolds for drug discovery. nih.govrsc.org Like cubanes, tetraasteranes possess a rigid conformation and identical cyclobutane (B1203170) structures, making them promising candidates for bioisosteric replacement. nih.gov

In silico studies using density functional theory (DFT) have been employed to analyze the physical and chemical properties of tetraasteranes. nih.gov Based on these foundational studies, researchers designed new compounds by substituting the cubane scaffold in existing pharmaceuticals with tetraasteranes. The potential of these new tetraasterane-containing molecules was then evaluated using molecular docking and dynamics simulations to assess their binding affinity and stability with biological targets. nih.gov The results from these computational models indicate that tetraasteranes can act as effective bioisosteres for cubanes. nih.gov Furthermore, they can serve as hydrogen bond donors or acceptors, potentially enhancing the binding affinity between a ligand and its receptor, leading to more stable interactions. nih.gov These in silico findings highlight the potential of tetraasteranes as novel scaffolds and provide a strong rationale for their synthesis and experimental evaluation in drug discovery programs. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry

Cubane-Derived Scaffolds for Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, consist of two or more components that are physically entangled rather than covalently bonded. fishersci.ca This mechanical bond allows for large-amplitude motions between the components, making them ideal candidates for the development of molecular machines. fishersci.ca

The first examples of cubane-containing MIMs were synthesized using a hydrogen-bond-templated approach. uni.luwikidata.orgscitoys.com In this strategy, cubane-1,3-dicarboxamides have been successfully used as structural isosteres for isophthalamide (B1672271) units, which are common components in hydrogen-bond-templated MIMs. nih.govuni.luwikidata.org The geometric similarity between the 1,3-substitution pattern on the cubane (B1203433) cage and the meta-substitution on a benzene (B151609) ring allows for this replacement. nih.gov

The synthesis involves the self-assembly of macrocycles and linear threads (or other macrocycles) driven by the formation of specific hydrogen bonds, followed by a chemical reaction to permanently capture the interlocked structure. For instance, a wikidata.orgcatenane, consisting of two interlocked rings, and a wikidata.orgrotaxane, where a linear "axle" is threaded through a "wheel" and trapped by bulky stoppers, have been prepared and characterized. nih.govuni.luscitoys.com The formation of these interlocked structures was confirmed by NMR spectroscopy and single-crystal X-ray diffraction. nih.govscitoys.com

The substitution of isophthalamide units with cubane-1,3-dicarboxamides in MIMs provides a novel strategy for modulating the dynamic behavior of the interlocked components. nih.gov X-ray crystal structures have revealed that the hydrogen bonding patterns in these cubane-containing MIMs differ from their all-isophthalamide counterparts. nih.gov

In a wikidata.orgrotaxane containing two cubane-1,3-dicarboxamide units in its macrocycle, the hydrogen bonding between the macrocycle and the axle shows a syn-anti conformation. nih.gov This is in contrast to the syn-syn conformation observed in the analogous all-isophthalamide system. nih.gov This variation is attributed to differences in the strength and directionality of the inter-component hydrogen bonds. nih.gov This ability to alter the hydrogen bonding network by incorporating cubane scaffolds offers a new tool for supramolecular chemists to fine-tune the co-conformational properties of MIMs, which is crucial for the function of future molecular machines. nih.gov

The successful incorporation of cubane units into MIMs opens the door for the development of more sophisticated molecular machines. nih.govfishersci.ca The unique three-dimensional vector potential of the cubane structure can be exploited to augment the inherent three-dimensional architectures of MIMs. nih.gov This could lead to new host-guest systems or catalysts where the precise spatial arrangement of functional groups on the cubane scaffold plays a key role in molecular recognition or chemical transformation. nih.gov The ability to control the dynamic properties of these molecules through the strategic placement of cubane units is a critical step toward creating functional molecular-level devices. nih.govfishersci.ca

Crystal Engineering and Designed Solid-State Architectures

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired properties. The cubane framework, particularly in the form of cubanecarboxamides, has proven to be a valuable building block in this field. tcichemicals.comwikipedia.org

A key goal in crystal engineering is the identification of robust supramolecular synthons—structural units formed by reliable and predictable intermolecular interactions. Primary cubanecarboxamides have been shown to form an unusual and highly repetitive N-H···O hydrogen-bonded network. tcichemicals.comwikipedia.orgidrblab.net

Instead of the typical ribbon or layer structures commonly seen with primary amides, a family of primary cubanecarboxamides, including cubanecarboxamide itself and its 4-halo (chloro, bromo, iodo) derivatives, consistently form a "shallow-glide" hydrogen-bonded motif. tcichemicals.comidrblab.netnih.gov The robustness of a synthon is measured by its repetitive occurrence, and this consistent formation across a series of related molecules makes the shallow-glide motif a significant and reliable tool for crystal engineers. tcichemicals.comidrblab.net This predictability is valuable for designing complex supramolecular structures. wikipedia.org

The reliable formation of the shallow-glide motif in primary cubanecarboxamides is a direct consequence of the cubyl group's unique properties. tcichemicals.comwikipedia.orgidrblab.net The cubyl group acts as a powerful directing group for two main reasons:

Steric Influence : The bulkiness of the cubyl group prevents the formation of the more common 5.1 Å translated ribbon structure that is characteristic of many primary amides. tcichemicals.comwikipedia.org

Electronic Influence : The carbon atoms of the cubane cage have high s-character in their C-H bonds, leading to increased carbon acidity. tcichemicals.comnih.gov This acidity is sufficient to allow for the formation of C-H···O hydrogen bonds between the cubyl C-H groups and the amide's carbonyl oxygen. tcichemicals.comwikipedia.org These additional interactions disrupt any potential for the amide to pack in a more conventional arrangement. tcichemicals.comwikipedia.org

This relationship, where the molecular structure of the cubyl group directly dictates the resulting supramolecular assembly, is a powerful principle in the bottom-up design of crystalline materials. tcichemicals.com By controlling the substitution on the cubane core, it is possible to create directive and reproducible solid-state architectures. wikipedia.orgnih.gov

Role in High Energy Material Research (Structural and Theoretical Considerations)

The cubane molecule (C₈H₈) is a synthetic hydrocarbon notable for its unique cubic structure, where eight carbon atoms are positioned at the corners of a cube. wikipedia.org This arrangement forces the C-C-C bond angles to an unusually sharp 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. wikipedia.org This deviation results in a molecule with extraordinarily high ring strain and a high positive enthalpy of formation, making it a thermodynamic powerhouse yet surprisingly kinetically stable. wikipedia.orgunibo.itdtic.mil These foundational characteristics make the cubane skeleton a prime candidate for the development of High Energy Density Materials (HEDMs), as the release of this inherent strain energy during decomposition can generate immense power. wikipedia.org The addition of energetic functional groups to the cubane core can further enhance these properties, creating exceptionally dense and powerful materials for use as explosives or propellants. dtic.mil

Theoretical and computational studies are crucial in predicting the energetic potential of novel cubane derivatives before their often complex and hazardous synthesis. The high positive heat of formation (+161 kcal/mol) and significant strain energy (+159 kcal/mol) of the parent cubane molecule are the primary drivers of its energetic nature. dtic.mil Computational chemistry, particularly using Density Functional Theory (DFT), allows researchers to model how the addition of various functional groups affects these and other key properties.

High-level theoretical studies have been employed to precisely calculate the fundamental thermochemical values for cubane, which serve as a baseline for its derivatives. For instance, an explicitly correlated composite method (W1-F12) calculated the gas-phase enthalpy of formation of cubane to be 603.4 ± 4 kJ/mol, while its strain energy was estimated at 667.2 kJ/mol. researchgate.net Another study using quantum chemical calculations arrived at a strain enthalpy of 681.0 ± 9.8 kJ/mol. umsl.edu

For substituted cubanes, detailed computational studies at levels like B3LYP/6-311++G(d,p) have revealed that derivatives can possess higher densities, greater density-specific impulse, and superior ballistic properties compared to conventional fuels like RP-1. researchgate.net These studies evaluate kinetic and thermodynamic stabilities by analyzing the HOMO-LUMO energy gap and bond dissociation energies. researchgate.net Such in silico predictions are vital for designing and pre-screening potential HEDM candidates, identifying those with the most promising balance of performance and stability. researchgate.netuq.edu.au

PropertyValueMethod
Gas-Phase Enthalpy of Formation603.4 ± 4 kJ/molW1-F12 Composite Method
Strain Energy667.2 kJ/molQuasihomodesmotic Reactions
C-H Bond Dissociation Enthalpy438.4 ± 4 kJ/molW1-F12 Composite Method
Density1.29 g/cm³Experimental

Table 1: Theoretical and Physical Properties of the Parent Cubane Molecule. wikipedia.orgresearchgate.net

The attachment of functional groups to the cubane skeleton is the key strategy for tuning its thermochemical characteristics for specific applications. The nature of the substituent drastically alters the stability, sensitivity, and energetic output of the resulting molecule. For example, the introduction of multiple nitro groups (-NO₂) leads to some of the most powerful known explosives, such as octanitrocubane. wikipedia.org Conversely, other groups like azido (B1232118) (-N₃) or isocyano (-NC) can render the cubane derivative extremely shock-sensitive and thermally unstable. uq.edu.au

Research into cubane-based fuels for applications like spectrally matched pyrotechnic flares has focused on derivatives containing carboxyl and carbamoyl (B1232498) (-CONH₂) groups. uq.edu.au A study investigating a series of such compounds, which included cubane-1-carboxamide, found that all the tested cubanes underwent highly exothermic decomposition when analyzed by sealed cell differential scanning calorimetry (scDSC). uq.edu.au

A particularly relevant analogue, 4-carbamoylcubane-1-carboxylic acid, was identified as a potentially useful fuel for pyrotechnic formulations. nih.gov This compound, which features both a carboxylic acid and a carboxamide group, was found to be thermally and impact-sensitive, with a Figure of Insensitiveness (F of I) value of 90, placing it in the secondary explosive range. uq.edu.auuq.edu.aunih.gov This demonstrates that the presence of a carboxamide group, in conjunction with other functionalities, directly contributes to the energetic and thermal properties of the cubane core, making it a functional group of significant interest in HEDM research.

CompoundFunctional GroupsKey Thermal/Safety Finding
Octanitrocubane8x -NO₂Powerful, high-performance explosive. wikipedia.org
1,4-Diisocyanocubane2x -NCHighly thermally unstable and shock-sensitive. uq.edu.au
Cubane-1,4-dicarboxylic acid2x -COOHThermally and impact sensitive; F of I = 70. uq.edu.auuq.edu.au
4-Carbamoylcubane-1-carboxylic acid1x -COOH, 1x -CONH₂Thermally and impact sensitive; potential fuel for pyrotechnics; F of I = 90. uq.edu.aunih.gov

Table 2: Influence of Different Functional Groups on the Properties of the Cubane Core.

Integration into Metal-Organic Frameworks (MOFs)

The rigid, well-defined three-dimensional structure of the cubane cage makes it an attractive building block, or "linker," for the construction of advanced crystalline materials like Metal-Organic Frameworks (MOFs). MOFs are porous materials constructed from metal ions or clusters connected by organic ligands, and the geometry of the ligand is critical in determining the final structure and properties of the framework.

The use of cubane-1,4-dicarboxylic acid as a structural replacement for terephthalic acid has led to the synthesis of a new MOF-5 analogue, basic zinc cubane-1,4-dicarboxylate. chemrxiv.org This material exhibits a cubic framework with high porosity and a large surface area (3160 m²/g), demonstrating the viability of using the cubane scaffold to create robust, porous structures. chemrxiv.org

While dicarboxylates are common linkers, research has also shown that amide functionalities can be successfully incorporated into ligands for MOF synthesis. A novel copper(II) MOF was synthesized using a flexible amido tripodal acid, where IR spectroscopy confirmed the presence of the amide group's characteristic C=O stretching vibration within the framework's structure. rsc.orgresearchgate.net This finding supports the potential for amide-containing cubanes like this compound to act as functional linkers.

More directly addressing the field of supramolecular chemistry, recent breakthroughs have utilized cubane-1,3-dicarboxamides as structural isosteres for isophthalamides. rsc.orgrsc.org These cubane derivatives have been successfully used in hydrogen-bond-templated synthesis to create the first examples of cubane-containing mechanically interlocked molecules, such as catenanes and rotaxanes. rsc.orgnih.gov This work highlights the capacity of the cubane amide scaffold to participate in complex, self-assembled supramolecular structures, exploiting the unique three-dimensional vectors of the cubic core. rsc.org

Role As a Molecular Scaffold in Chemical Research

Cubane (B1203433) as a Bioisostere for Aromatic Systems

In medicinal chemistry, the replacement of aromatic rings with non-aromatic bioisosteres is a common strategy to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govbiosynth.com Cubane has emerged as a particularly effective bioisostere for the phenyl group. nih.govnih.govuga.eduenamine.nettcichemicals.com The rationale for this substitution lies in the close geometric resemblance between the two scaffolds. The distance between the para-positions of a benzene (B151609) ring (approximately 2.79 Å) is strikingly similar to the body diagonal of the cubane cage (approximately 2.72 Å). uga.eduacs.org This similarity in size and the ability to orient substituents in a spatially analogous manner allows cubane to mimic the steric profile of a para-substituted benzene ring. enamine.netnovartis.com

Furthermore, the replacement of a planar, sp²-hybridized aromatic ring with a saturated, sp³-hybridized cubane scaffold can lead to significant improvements in properties such as aqueous solubility and metabolic stability. nih.govtcichemicals.com The rigid, strained nature of the cubane framework imparts high s-character to its C-H bonds, making them less susceptible to metabolic oxidation compared to the C-H bonds of a benzene ring. nih.govresearchgate.net

PropertyBenzeneCubane
Hybridizationsp²sp³
GeometryPlanarCubic
C-C Bond Length~1.39 Å~1.57 Å
Para-distance / Body Diagonal~2.79 Å~2.72 Å
Metabolic StabilityProne to oxidationGenerally more stable

The cubane framework provides a unique three-dimensional arrangement of eight carbon atoms, allowing for the precise projection of substituents into space. nih.govic.ac.uk Unlike the planar geometry of a benzene ring, the cubic structure of cubane offers distinct vectors for functionalization. This three-dimensional orientation of substituents can be exploited to probe the active sites of biological targets with a high degree of spatial precision. nih.govacs.org The ability to functionalize each of the eight carbon atoms of the cubane core provides access to complex and spatially diverse molecules. nih.govacs.orgresearchgate.net This precise spatial positioning of functional groups is a key advantage of using cubane as a molecular scaffold in drug design and chemical biology. latrobe.edu.au

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov The rigid nature of the cubane scaffold makes it an excellent tool for SAR studies. ic.ac.uk By systematically modifying the substituents on the cubane core and observing the corresponding changes in biological activity, researchers can gain valuable insights into the specific interactions between a molecule and its biological target.

One of the earliest examples of a cubane-containing molecule in an SAR study involved a series of compounds developed as inhibitors of the fibrinolytic process. acs.org This study investigated the optimal distance between carboxyl and amino groups by varying the linker connecting them to the cubane core. acs.org More recently, the incorporation of the cubane motif has been explored in a wide range of bioactive molecules, including anticancer agents, antivirals, and central nervous system drugs, to probe SAR and optimize activity. griffith.edu.aubris.ac.uk The defined and rigid geometry of the cubane scaffold minimizes conformational ambiguity, allowing for a more direct correlation between structural modifications and biological outcomes. latrobe.edu.au

Introduction of Inherent Chirality into the Cubane Skeleton

The high symmetry of the parent cubane molecule (Oh point group) means it is achiral. wikipedia.org However, the introduction of appropriate substituents can break this symmetry and lead to the formation of chiral molecules. uq.edu.au A minimum of three different substituents are required to render the cubane skeleton inherently chiral. uq.edu.au The resulting chiral cubanes are of significant interest as they can be used as unique pharmacophores or as chiral ligands in asymmetric catalysis. uq.edu.au The concept of "inherent chirality" refers to chirality that arises from the curvature of a molecule in three-dimensional space, rather than from a traditional stereocenter. wikipedia.org

The synthesis of asymmetrically tri-substituted cubanes often utilizes cubane-1-carboxamide as a starting material due to the directing effect of the amide group. uq.edu.au Sequential ortho-metalation of cubane-N,N-diisopropylcarboxamide can be employed to introduce substituents at the 2 and 3 positions, leading to a 1,2,3-trisubstituted chiral cubane. uq.edu.au

Alternatively, a combination of site-selective halogenation and halogen-metal exchange reactions can be used to synthesize 1,3,5-trisubstituted chiral cubanes. uq.edu.au The steric bulk of the amide group can direct halogenation to the 3 and 5 positions. Subsequent halogen-metal exchange followed by quenching with electrophiles allows for the introduction of various functional groups at these positions. uq.edu.au These strategies provide access to asymmetrically substituted cubanes with a precise three-dimensional arrangement of functional groups. uq.edu.au

Substitution PatternSynthetic StrategyStarting MaterialKey Steps
1,2,3-TrisubstitutedSequential ortho-metalationCubane-N,N-diisopropylcarboxamideDirected metalation, electrophilic quench
1,3,5-TrisubstitutedSite-selective halogenation and halogen-metal exchangeCubane-N,N-diisopropylcarboxamideDirected halogenation, halogen-metal exchange, electrophilic quench

Once a racemic mixture of a chiral cubane derivative has been synthesized, the individual enantiomers must be separated, a process known as enantiomeric resolution. wikipedia.org A common and effective method for the resolution of chiral cubanes is the use of chiral high-performance liquid chromatography (HPLC). uq.edu.aunih.govresearchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. chiralpedia.com For example, a racemic mixture of a 1,3,5-trisubstituted cubane has been successfully resolved into its individual enantiomers using a Daicel Chiralpak column. uq.edu.au The separated enantiomers can then be characterized by their specific rotation.

Rigid Scaffolds for Precise Substituent Projection in Three-Dimensional Space

The cubane framework is an exceptionally rigid molecular scaffold. nih.govic.ac.uk This rigidity is a direct consequence of its highly strained, caged structure. Unlike more flexible aliphatic or even some cyclic systems, the carbon atoms of the cubane core are locked in a fixed spatial arrangement. This structural rigidity is highly advantageous in the design of molecules where the precise positioning of functional groups in three-dimensional space is critical for activity. nih.govlatrobe.edu.au

By using the cubane cage as a scaffold, chemists can install a variety of substituents in well-defined spatial relationships to one another. ic.ac.ukbris.ac.ukic.ac.uk This allows for the creation of molecules with specific three-dimensional shapes and functionalities, which is particularly important in fields such as drug design, where molecular recognition is governed by precise geometric and electronic complementarity between a ligand and its receptor. biosynth.com The ability to control the spatial projection of substituents with high precision makes the cubane scaffold a powerful tool for probing and modulating biological systems. nih.gov

Development of Synthetic Mimics of Natural Products and Peptides

The cubane cage, a highly strained yet kinetically stable saturated hydrocarbon, has garnered significant interest as a molecular scaffold in medicinal chemistry and chemical biology. acs.orgnih.gov Its rigid, three-dimensional structure provides a unique platform for the precise spatial arrangement of functional groups, a critical feature for mimicking the complex architectures of natural products and peptides. acs.org this compound, as a readily accessible derivative, serves as a key building block in this endeavor, allowing for the covalent attachment of various molecular fragments to the cubane core.

The primary appeal of the cubane scaffold lies in its ability to act as a conformationally locked isostere for other common molecular motifs, most notably the benzene ring. researchgate.netresearchgate.net However, its utility extends beyond simple bioisosterism. In the context of peptidomimetics—molecules designed to replicate the structure and function of natural peptides while offering improved stability and bioavailability—the cubane framework offers a robust method for enforcing specific secondary structures. researchgate.netnih.gov

Research has successfully demonstrated the synthesis of novel, non-natural amino acids incorporating a cubane moiety. researchgate.net These cubane-containing amino acids are pivotal for the construction of peptide mimics. For instance, cubylglycine has been synthesized and subsequently incorporated into a dipeptide structure, showcasing the feasibility of integrating the cubane cage directly into a peptide backbone. researchgate.net

The synthesis of a cubane-substituted dipeptide was achieved through the addition of cubyllithium to a glyoxylate sulfinimine, leading to a cubylglycine derivative. researchgate.net This derivative was then coupled with a leucine amino acid to form the dipeptide. researchgate.net This process highlights a practical route to cubane-functionalized peptidomimetics.

The key findings from this research are summarized in the table below:

Compound SynthesizedSynthetic PrecursorKey Structural FeatureSignificance in Mimicry
Cubylglycine DerivativeCubyllithium, (RS)-glyoxylate sulfinimineCubane cage as the amino acid side chainIntroduces a rigid, bulky side group to constrain peptide conformation. researchgate.net
Cubylglycine-Leucine DipeptideCubylglycine derivative, LeucineCubane cage integrated into a dipeptide backboneDemonstrates the incorporation of the scaffold into a peptide sequence. researchgate.net

The incorporation of the rigid cubane structure imposes significant conformational constraints on the resulting peptide mimic. Unlike the flexible side chains of natural amino acids, the cubane group does not have rotatable bonds, thereby locking the local peptide structure into a well-defined orientation. This characteristic is particularly valuable for mimicking peptide turns or for projecting other amino acid side chains in a specific vector, which is often crucial for binding to biological targets like protein receptors. researchgate.net

While the application of this compound scaffolds in mimicking peptides is more extensively documented, the underlying principles are directly applicable to the development of synthetic mimics for other classes of natural products. Many natural products derive their biological activity from a precise three-dimensional arrangement of functional groups (pharmacophores). The cubane scaffold, with its eight addressable vertices, offers a unique opportunity to position these functional groups in space with high fidelity, creating stable mimics of complex and often synthetically challenging natural molecules.

The following table provides a comparative overview of the structural properties of the cubane scaffold versus a standard benzene ring, illustrating its utility as a bioisostere.

Property1,4-Disubstituted Cubanepara-Disubstituted Benzene
Geometry Saturated, 3D CageAromatic, Planar Ring
Distance between substituents ~4.24 Å~4.26 Å
Exit Vector Angle 180°180°
Metabolic Stability High (non-aromatic)Susceptible to oxidative metabolism
Solubility Generally enhancedCan be limited due to π-stacking

This structural and property comparison underscores why the cubane scaffold is an attractive tool for designing mimics. By replacing a benzene ring with a cubane cage, researchers can create analogues with potentially improved pharmacokinetic properties, such as increased metabolic stability and better solubility, without drastically altering the spatial presentation of key binding groups. youtube.com

Future Research Directions and Outlook

Advancements in Synthetic Methodologies for Architecturally Complex Cubanes

The progression from simple monosubstituted cubanes to more elaborate, architecturally complex structures is a primary objective for unlocking the full potential of this unique scaffold. While the synthesis of cubane-1,4-dicarboxylic acid is now scalable, providing access to derivatives like cubane-1-carboxamide, the development of methodologies for creating more intricate substitution patterns remains a significant challenge. ic.ac.ukdigitellinc.com Future research will focus on pioneering more efficient and versatile synthetic routes to access previously inaccessible cubane (B1203433) architectures.

Key research thrusts will include:

Multi-substituted Cubane Scaffolds: There is a pressing need for methods that allow for the controlled synthesis of cubanes with diverse substituents at various positions. Recent progress in synthesizing 1,2,4-trisubstituted cubanes represents a step forward, but accessing other patterns is crucial for fine-tuning molecular properties. digitellinc.com

Polycubane Structures: The synthesis of oligomeric cubanes, or "polycubanes," is an area of growing interest. bris.ac.uk These rigid molecular rods have potential applications in materials science, such as in the design of novel liquid crystals. bris.ac.ukwikipedia.org Overcoming the limited solubility of higher oligomers is a key challenge that new synthetic approaches must address. wikipedia.org

Heteroatomic Cubanes (Azacubanes): The incorporation of heteroatoms like nitrogen directly into the cubane framework to create azacubanes opens up new chemical space. researchgate.net Developing synthetic pathways to these structures could lead to materials and compounds with novel electronic and energetic properties.

Development of Novel Functionalization Strategies for Fine-Tuned Reactivity

Post-synthetic modification of the cubane core is essential for tailoring its properties for specific applications. The high s-character of the cubane C-H bonds presents both a challenge and an opportunity for selective functionalization. researchgate.net The carboxamide group in this compound is particularly significant as it can act as a directing group for subsequent reactions, enabling site-selective modifications. ic.ac.uk

Future developments in this area are expected to concentrate on:

Directed C-H Functionalization: Leveraging directing groups, such as the amide in this compound, to guide transition-metal-catalyzed C-H activation is a powerful strategy. ic.ac.ukresearchgate.net This allows for the precise installation of new functional groups at positions ortho to the directing group, a feat difficult to achieve with traditional methods. ic.ac.uk The development of new catalytic systems that can functionalize the sterically hindered methine C-H bonds of the cubane cage is a major goal. researchgate.net

Radical-Mediated Reactions: While radical reactions on the cubane framework can lead to mixtures of products, new methodologies are being explored to improve selectivity. ic.ac.uk Understanding the reactivity of cubyl radicals will be key to controlling these transformations for the synthesis of complex derivatives. ic.ac.uk

Metal-Halogen Exchange and Cross-Coupling: Optimizing metal-halogen exchange reactions on iodinated cubanes has enabled the attachment of key elements like boron and phosphorus to the scaffold. researchgate.net Despite this, successful transition-metal-catalyzed cross-coupling reactions (like Suzuki, Negishi, and Stille) with cubane nucleophiles have remained elusive, representing a significant area for future investigation. researchgate.net

Functionalization StrategyDescriptionKey AdvantagesFuture Challenges
Directed ortho-Metalation The amide group directs a metal (e.g., Mg, Li) to deprotonate an adjacent C-H bond, creating a nucleophilic site for further reaction. ic.ac.ukHigh regioselectivity; enables functionalization next to an existing group.Requires strongly activating directing groups; competition between sites can occur. ic.ac.uk
Radical-Mediated Halogenation Light-induced reaction with reagents like tert-butyl hypoiodite (B1233010) introduces halogen atoms onto the cubane core. ic.ac.ukCan achieve multiple substitutions.Often results in mixtures of mono-, di-, and tri-substituted products, lacking selectivity. ic.ac.uk
Transition Metal-Catalyzed C-H Activation A catalyst directly activates a C-H bond, allowing for the introduction of new groups (e.g., acetoxy). researchgate.netDirect functionalization without pre-activation.Steric hindrance of cubane C-H bonds; controlling mono- vs. di-substitution can be difficult. researchgate.net
Metal-Halogen Exchange An iodinated cubane reacts with an organometallic reagent to form a nucleophilic cubyl species, which can be trapped with electrophiles. researchgate.netProvides access to cubyl nucleophiles for attaching various elements (B, P, Sn, Si). researchgate.netThe resulting cubyl species have so far been unsuccessful in standard cross-coupling reactions. researchgate.net

Integration of Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry is becoming an indispensable tool for accelerating research in complex systems like cubanes. Advanced modeling techniques can provide deep insights into the structure, stability, and reactivity of cubane derivatives, guiding synthetic efforts and predicting the properties of novel compounds before they are made. researchgate.netnih.gov

The integration of computational modeling is expected to impact the field in several ways:

Predicting Molecular and Crystal Structures: Quantum chemistry methods like Density Functional Theory (DFT) and atom-atom potential methods are being used to accurately calculate the molecular and crystal structures of cubanes and their heteroatomic analogues. researchgate.netnih.gov This allows for the prediction of key parameters like bond lengths, bond angles, and crystal packing, which are crucial for understanding material properties. mdpi.com

Assessing Thermochemical Properties: Computational methods can reliably estimate thermochemical data such as enthalpies of formation and sublimation. nih.govresearchgate.net This is vital for evaluating the thermodynamic stability of new derivatives, particularly high-energy materials, and for predicting their potential performance.

Guiding Synthetic Strategy: By modeling reaction pathways and transition states, computational tools can help chemists understand the mechanisms of cubane functionalization reactions. mdpi.com This knowledge can be used to optimize reaction conditions and to design new catalysts and reagents for more efficient and selective transformations.

In Silico Screening: The ability to rapidly screen virtual libraries of cubane derivatives for desired properties will accelerate the discovery of new drug candidates and materials. nih.govllnl.gov Machine learning and multi-objective optimization can be integrated to design molecules with specific biological activities or material characteristics. llnl.gov

Computational MethodApplication in Cubane ChemistryPredicted Properties
Density Functional Theory (DFT) Calculation of molecular structures, energies, and vibrational frequencies. nih.govresearchgate.netBond lengths, bond angles, reaction energies, stability of isomers. mdpi.comresearchgate.net
Atom-Atom Potential Methods Simulation and optimization of crystal structures and packing. researchgate.netnih.govLattice parameters, crystal density, sublimation enthalpy. researchgate.net
Ab initio Methods (e.g., CCSD(T)) High-accuracy calculation of molecular structures and properties for small systems. mdpi.comPrecise geometric parameters and electronic structure. mdpi.com
Molecular Dynamics (MD) Simulation of the time-evolution of cubane systems to study decomposition and energy release. acs.orgReal-time decomposition pathways, energy storage potential.

Exploration of Emerging Applications in Supramolecular Chemistry and Advanced Materials

The rigid, well-defined geometry of the cubane cage makes it an ideal building block for constructing larger, highly ordered systems in supramolecular chemistry and materials science. bris.ac.uk While applications in high-energy materials are well-established, new frontiers are opening up for cubane derivatives in the creation of functional superstructures. ic.ac.uk

Promising future directions include:

Mechanically Interlocked Molecules (MIMs): Recent breakthroughs have shown that cubane-1,3-dicarboxamides can serve as structural isosteres for isophthalamides in the hydrogen-bond-templated synthesis of catenanes and rotaxanes. rsc.orgresearchgate.net This is the first incorporation of the cubane scaffold into such interlocked molecules, opening the door to exploiting the unique three-dimensional vectors of the cube in molecular machinery and complex supramolecular assemblies. rsc.org

Metal-Organic Frameworks (MOFs): The defined geometry of cubane can be used to create highly porous and stable MOFs. By using cubane dicarboxylates as linkers, frameworks with unique topologies and properties can be constructed. The stabilization of reactive catalytic cores, such as the cobalt-oxo cubane (Co₄O₄) for oxygen evolution, within a MOF demonstrates the potential for creating robust and efficient catalytic materials. nih.gov

Nanoarchitectures and Carbon Nanothreads: Cubane-derived scaffolds are being explored as precursors for novel nanoarchitectures. acs.org Under high pressure, these molecules can polymerize to form one-dimensional carbon nanothreads, which are predicted to have exceptional strength and unique electronic properties. acs.org

Liquid Crystals: The rigid, rod-like shape of polycubane molecules makes them attractive candidates for the design of new liquid crystalline materials, which could possess novel properties such as UV transparency. bris.ac.uk

Expanding the Scope of Cubane-Based Molecular Scaffolds in Diverse Chemical Disciplines

The role of the cubane scaffold is expanding far beyond its initial applications. Its unique combination of properties—a stable, lipophilic, three-dimensional core that geometrically mimics a benzene (B151609) ring—makes it a valuable platform in various fields. ic.ac.ukbiosynth.com

The continued expansion of cubane chemistry is anticipated in:

Medicinal Chemistry: Cubane is increasingly recognized as a non-aromatic, three-dimensional bioisostere for benzene. biosynth.comenamine.net Replacing a benzene ring with a cubane cage in a drug molecule can beneficially alter key properties like metabolic stability, solubility, and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. researchgate.netbiosynth.com The ability to functionalize all eight vertices of the cube provides a unique opportunity to create complex molecules with precise spatial arrangements for probing biological targets. bohrium.comacs.org

Agrochemicals: Similar to pharmaceuticals, the introduction of a cubane motif into pesticides and herbicides can enhance their properties. The increased metabolic stability and altered physical properties conferred by the cubane core could lead to more effective and environmentally benign agrochemicals. researchgate.net

Energetic Materials: Research continues into the synthesis of highly nitrated cubanes, such as octanitrocubane, as powerful and dense explosives and propellants. wikipedia.orgic.ac.uk The high strain energy and density of the cubane cage are key attributes for these applications. ic.ac.uknasa.gov

Polymer Science: The incorporation of rigid cubane units into polymer backbones could lead to materials with enhanced thermal stability and unique mechanical properties. The precise geometry of the cubane unit offers a way to control polymer architecture at the molecular level. ic.ac.uk

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